molecular formula C23H18N2OS B14008342 N-(4-Benzylsulfanyl-2-phenyl-1,3-oxazol-5-YL)-1-phenyl-methanimine CAS No. 13243-43-1

N-(4-Benzylsulfanyl-2-phenyl-1,3-oxazol-5-YL)-1-phenyl-methanimine

Cat. No.: B14008342
CAS No.: 13243-43-1
M. Wt: 370.5 g/mol
InChI Key: VAAMGEUNRNHLPG-UHFFFAOYSA-N
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Description

N-(4-Benzylsulfanyl-2-phenyl-1,3-oxazol-5-YL)-1-phenyl-methanimine is a complex organic compound with the molecular formula C23H18N2OS and a molecular weight of 370.4668 . This compound features a unique structure that includes a benzylsulfanyl group, a phenyl group, and an oxazole ring, making it an interesting subject for various chemical studies.

Chemical Reactions Analysis

N-(4-Benzylsulfanyl-2-phenyl-1,3-oxazol-5-YL)-1-phenyl-methanimine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity.

    Industry: It may be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism by which N-(4-Benzylsulfanyl-2-phenyl-1,3-oxazol-5-YL)-1-phenyl-methanimine exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

N-(4-Benzylsulfanyl-2-phenyl-1,3-oxazol-5-YL)-1-phenyl-methanimine can be compared to other oxazole derivatives and compounds with similar functional groups. Some similar compounds include:

    Oxazole derivatives: These compounds share the oxazole ring structure and may exhibit similar chemical reactivity.

    Benzylsulfanyl compounds: These compounds contain the benzylsulfanyl group and may undergo similar substitution reactions.

    Phenylmethanimine derivatives: These compounds feature the imine group and can participate in similar reduction reactions.

The uniqueness of this compound lies in its combination of these functional groups, which can lead to a diverse range of chemical and biological activities.

Properties

CAS No.

13243-43-1

Molecular Formula

C23H18N2OS

Molecular Weight

370.5 g/mol

IUPAC Name

N-(4-benzylsulfanyl-2-phenyl-1,3-oxazol-5-yl)-1-phenylmethanimine

InChI

InChI=1S/C23H18N2OS/c1-4-10-18(11-5-1)16-24-22-23(27-17-19-12-6-2-7-13-19)25-21(26-22)20-14-8-3-9-15-20/h1-16H,17H2

InChI Key

VAAMGEUNRNHLPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(OC(=N2)C3=CC=CC=C3)N=CC4=CC=CC=C4

Origin of Product

United States

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